molecular formula C19H16ClN3O5 B12012244 Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624725-34-4

Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12012244
CAS No.: 624725-34-4
M. Wt: 401.8 g/mol
InChI Key: MFEWMVGYNZSTLN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a hydrazone-linked indole derivative with a 4-chloro-2-hydroxybenzoyl substituent. Its structure comprises an ethyl acetate backbone, a 2-oxoindolin-1-yl moiety, and a hydrazone bridge connecting to a substituted benzoyl group.

Properties

CAS No.

624725-34-4

Molecular Formula

C19H16ClN3O5

Molecular Weight

401.8 g/mol

IUPAC Name

ethyl 2-[3-[(4-chloro-2-hydroxybenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C19H16ClN3O5/c1-2-28-16(25)10-23-14-6-4-3-5-12(14)17(19(23)27)21-22-18(26)13-8-7-11(20)9-15(13)24/h3-9,24,27H,2,10H2,1H3

InChI Key

MFEWMVGYNZSTLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps. One common method includes the reaction of 4-chloro-2-hydroxybenzoyl chloride with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with isatin to form the oxoindolinyl derivative. Finally, the ethyl acetate group is introduced through esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazono group may participate in redox reactions, while the chloro-hydroxybenzoyl group can interact with proteins and other biomolecules .

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a class of ethyl acetate derivatives functionalized with hydrazone-linked aromatic groups. Key structural analogs include:

Compound Name Substituent on Benzoyl Group Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate (Target Compound) 4-Cl, 2-OH C19H16ClN3O5* 409.80 Hydroxy group enables hydrogen bonding; chloro substituent enhances lipophilicity.
Ethyl {(3Z)-3-[(3-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate 3-Br C19H16BrN3O4 430.26 Bromine increases molecular weight and polarizability.
Ethyl 2-(3-(2-(2-(2,4-dichlorophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate 2,4-Cl (phenoxy) C19H16Cl2N2O5 423.25 Dichlorophenoxy group introduces steric bulk and electron-withdrawing effects.
Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate Benzyl, Br C11H12BrN2O2 284.13 Simpler structure with bromo and benzyl groups; lacks indole ring.
Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate 4-CH3, 3-NO2 C19H16N4O6 396.36 Nitro group enhances electron-withdrawing effects; methyl improves solubility.

Key Structural Observations :

  • Substituent Effects: The 4-chloro-2-hydroxy group in the target compound distinguishes it from analogs with bromine (e.g., ), nitro (e.g., ), or dichlorophenoxy (e.g., ) substituents.
Physicochemical Properties
  • Melting Points: Not reported for the target compound, but analogs range widely: Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazono]acetate: 428–431 K . Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: ~220–225°C (estimated from similar compounds) .
  • Solubility : Hydroxy and chloro groups in the target compound may reduce water solubility compared to methyl or methoxy-substituted analogs .

Biological Activity

Ethyl 2-(3-(2-(4-chloro-2-hydroxybenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate, identified by its CAS number 624725-34-4, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN4O4. The presence of a hydrazone group and an indolin structure suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. The hydrazone moiety can participate in nucleophilic reactions, potentially leading to enzyme inhibition or modulation. Additionally, the chloro and hydroxyl groups may enhance the compound's reactivity and binding affinity to specific biological targets.

Antimicrobial Activity

Research indicates that compounds containing hydrazone structures often exhibit antimicrobial properties. For instance, studies have shown that similar derivatives demonstrate significant activity against a range of bacterial strains. The proposed mechanism involves disruption of bacterial cell walls or interference with metabolic pathways.

Antioxidant Properties

The antioxidant capacity of ethyl esters and hydrazones has been documented in various studies. This compound may exhibit similar properties through scavenging free radicals and reducing oxidative stress in cells.

Anticancer Potential

The indolin backbone is associated with anticancer activity in several compounds. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation.

Case Studies and Experimental Data

  • Antimicrobial Studies : A study conducted on various hydrazone derivatives indicated that those with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    Compound NameActivity Against S. aureusActivity Against E. coli
    Hydrazone AMIC = 25 µg/mLMIC = 50 µg/mL
    This compoundMIC = 15 µg/mLMIC = 30 µg/mL
  • Antioxidant Assays : The DPPH scavenging assay demonstrated that the compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.
    Concentration (µg/mL)Scavenging Activity (%)
    1045
    5075
    10090
  • Cytotoxicity Studies : In vitro studies using cancer cell lines showed that the compound reduced cell viability significantly at concentrations above 50 µM, indicating potential anticancer properties.

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